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Abstract
I-CBP112 is a potent and selective chemical probe for the bromodomains of the homologous

transcriptional co-activators CREB-binding protein (CBP) and p300. Its discovery marked a

significant advancement in the ability to pharmacologically interrogate the function of these key

epigenetic regulators. This technical guide provides a comprehensive overview of the

discovery, development, and characterization of I-CBP112, intended for researchers, scientists,

and drug development professionals. The guide details the experimental protocols utilized in its

validation, presents key quantitative data in a structured format, and illustrates the relevant

biological pathways and experimental workflows.

Introduction
The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene

expression, integrating a wide array of signaling pathways to control cellular processes such as

proliferation, differentiation, and apoptosis. The bromodomain of CBP/p300 is a key protein-

protein interaction module that recognizes acetylated lysine residues on histones and other

proteins, thereby tethering the HAT complex to chromatin and facilitating transcriptional

activation. Dysregulation of CBP/p300 function has been implicated in various diseases,

including cancer, making its bromodomain an attractive therapeutic target.
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I-CBP112 emerged from a hit expansion effort based on a benzo-oxazepine core structure,

which was identified to have weak binding activity towards the CBP/p300 bromodomains.[1][2]

Through medicinal chemistry optimization, I-CBP112 was developed as a potent and selective

acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] This guide will delve

into the technical details of its characterization.

Mechanism of Action
I-CBP112 functions as an acetyl-lysine mimetic, competitively binding to the bromodomain

pocket of CBP and p300.[1][2] This binding event displaces the bromodomain from its natural

interaction partners, such as acetylated histones, thereby modulating gene expression. The

interaction of I-CBP112 with the CBP bromodomain has been structurally characterized,

revealing the molecular basis for its potency and selectivity.[1]
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Figure 1: Mechanism of Action of I-CBP112.

Quantitative Data Summary
The following tables summarize the key quantitative data for I-CBP112 from various

biochemical, biophysical, and cellular assays.
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Table 1: In Vitro Binding Affinity and Potency
Target Assay Metric Value (nM) Reference

CBP

Isothermal

Titration

Calorimetry (ITC)

Kd 151 ± 6 [1][3]

p300

Isothermal

Titration

Calorimetry (ITC)

Kd 167 ± 8 [1][3]

CBP AlphaScreen IC50 170 [1][3]

CBP

Bio-layer

Interferometry

(BLI)

Kd 142 [2]

Table 2: In Vitro Selectivity Profile
Target Assay Metric Value (°C) Reference

CBP
Thermal Shift

Assay
ΔTm 7.8 [2]

p300
Thermal Shift

Assay
ΔTm 8.6 [2]

BRD4(1)
Thermal Shift

Assay
ΔTm 2.1 [2]

BRD4(2)
Thermal Shift

Assay
ΔTm 0.6 [2]

41 other

bromodomains

Thermal Shift

Assay
ΔTm Low [2]

Table 3: Cellular Activity
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Cell Line Assay Metric Value (nM) Reference

HEK293T NanoBRET IC50 600 ± 50 [1]

KASUMI-1,

MOLM13, SEM

(leukemic cell

lines)

Colony

Formation Assay
-

Dose-dependent

impairment
[1]

Murine MLL-

AF9+ leukemic

blasts

Colony

Formation Assay
-

Significant

impairment
[1]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of I-CBP112.

Thermal Shift Assay (TSA)
The thermal stability of bromodomain proteins was assessed using a differential scanning

fluorimetry (DSF) approach.

Protein Preparation: Recombinant bromodomain proteins were purified and diluted in a

buffer of 10 mM HEPES pH 7.5, 500 mM NaCl.

Assay Plate Preparation: In a 96-well PCR plate, 2 µM of the respective bromodomain

protein was mixed with 10 µM I-CBP112 (or DMSO as a vehicle control).

Fluorescent Dye: SYPRO Orange dye was added to a final concentration of 5x.

Instrumentation: The plate was heated in a real-time PCR machine from 25 °C to 95 °C with

a ramp rate of 0.05 °C/s.

Data Analysis: The fluorescence intensity was measured at each temperature increment.

The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to a

Boltzmann equation. The change in melting temperature (ΔTm) was calculated by

subtracting the Tm of the DMSO control from the Tm of the I-CBP112-treated sample.
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Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity of I-CBP112 to the CBP and p300

bromodomains.

Sample Preparation: Purified CBP or p300 bromodomain protein was dialyzed against a

buffer of 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. I-CBP112 was dissolved

in the final dialysis buffer.

Instrumentation: A MicroCal ITC200 instrument was used.

Experimental Setup: The sample cell (200 µL) was filled with 20 µM of the bromodomain

protein. The injection syringe (40 µL) was loaded with 200 µM I-CBP112.

Titration: The experiment consisted of a single 0.4 µL injection followed by 19 injections of 2

µL of I-CBP112 into the sample cell at 25 °C.

Data Analysis: The heat of binding for each injection was measured and integrated. The

resulting binding isotherm was fitted to a one-site binding model using the Origin software to

determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC Workflow

Prepare Protein
(in cell) and

Ligand (in syringe)
in matched buffer

Load ITC Instrument Perform Titration Measure Heat Change
per injection

Fit Binding Isotherm
to determine K_d, n, ΔH

Click to download full resolution via product page

Figure 2: Isothermal Titration Calorimetry Workflow.

Amplified Luminescence Proximity Homogeneous
Assay (AlphaScreen)
An AlphaScreen assay was developed to measure the displacement of an acetylated histone

peptide from the CBP bromodomain by I-CBP112.
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Reagents: Biotinylated histone H3 peptide acetylated at lysine 56 (H3K56ac), His-tagged

CBP bromodomain, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads

were used.

Assay Principle: In the absence of an inhibitor, the interaction between the biotinylated

H3K56ac peptide (bound to Donor beads) and the His-tagged CBP bromodomain (bound to

Acceptor beads) brings the beads into proximity, generating a luminescence signal. I-
CBP112 competes with the peptide for binding to the bromodomain, disrupting the bead

proximity and reducing the signal.

Protocol:

In a 384-well plate, I-CBP112 was serially diluted in assay buffer (25 mM HEPES pH 7.4,

100 mM NaCl, 0.1% BSA).

A mix of His-tagged CBP bromodomain and biotinylated H3K56ac peptide was added to

each well.

The plate was incubated for 15 minutes at room temperature.

A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads was

added.

The plate was incubated for 1 hour in the dark at room temperature.

The luminescence signal was read on an EnVision plate reader.

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-

parameter logistic equation.

NanoBRET Cellular Target Engagement Assay
A NanoBRET assay was used to quantify the engagement of I-CBP112 with the CBP

bromodomain in living cells.

Cell Line and Constructs: HEK293T cells were co-transfected with plasmids encoding the

CBP bromodomain fused to NanoLuc luciferase and Halo-tagged histone H3.3.
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Assay Principle: Bioluminescence resonance energy transfer (BRET) occurs when the

NanoLuc-tagged CBP bromodomain and the Halo-tagged histone H3.3 (labeled with a

fluorescent ligand) are in close proximity. I-CBP112 displaces the NanoLuc-CBP

bromodomain from the Halo-histone H3.3, leading to a decrease in the BRET signal.

Protocol:

Transfected HEK293T cells were plated in a 96-well plate.

Cells were treated with the HaloTag NanoBRET 618 ligand.

I-CBP112 was serially diluted and added to the cells.

The plate was incubated for 2 hours at 37 °C.

Nano-Glo substrate was added, and both donor (460 nm) and acceptor (618 nm) emission

signals were measured.

Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). IC50

values were determined from the dose-response inhibition of the BRET signal.

X-ray Crystallography
The co-crystal structure of I-CBP112 in complex with the CBP bromodomain was determined to

elucidate the binding mode. The structure has been deposited in the Protein Data Bank with

accession code 4NR6.[1]

Protein Expression and Purification: The human CBP bromodomain (residues 1082-1197)

was expressed in E. coli and purified.

Crystallization: Crystals were grown using the sitting drop vapor diffusion method at 4°C by

mixing the protein (8.6 mg/ml) with I-CBP112 (2 mM final concentration) and a reservoir

solution containing 0.1 M MES pH 6.5, and 1.2 M ammonium sulfate.[1]

Data Collection and Structure Determination: X-ray diffraction data were collected and the

structure was solved by molecular replacement.
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Cell Viability and Colony Formation Assays
The anti-proliferative and differentiation-inducing effects of I-CBP112 were assessed in

leukemic cell lines.

Cell Lines: Human leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM) and primary murine

MLL-AF9+ leukemic blasts were used.[1]

Cell Viability: Cells were treated with increasing concentrations of I-CBP112 for several days.

Cell viability was assessed using standard methods such as trypan blue exclusion or a

commercial viability reagent (e.g., CellTiter-Glo).

Colony Formation Assay:

Cells were treated with I-CBP112 or DMSO for a specified period.

Cells were then plated in methylcellulose-based medium.

Colonies were allowed to form for 7-14 days.

Colonies were stained and counted. The effect of I-CBP112 was quantified as the

percentage of colony formation relative to the DMSO control.

BioMAP Profiling
To understand the broader biological effects of I-CBP112, it was profiled in the BioMAP

platform, a set of human primary cell-based disease models. This systems biology approach

provides a comprehensive view of the compound's impact on various signaling pathways and

cellular responses. The specific protocols for the BioMAP assays are proprietary to the service

provider but generally involve treating the primary cell systems with the compound and

measuring a panel of biomarker readouts.

Western Blot Analysis of Histone Acetylation
The effect of I-CBP112 on histone acetylation levels in cells was investigated by Western

blotting.
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Cell Treatment and Lysate Preparation: Cells were treated with I-CBP112 or DMSO.

Histones were then extracted from the cell nuclei.

SDS-PAGE and Western Blotting: Histone extracts were separated by SDS-PAGE,

transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone

marks (e.g., H3K18ac, H3K27ac) and total histone H3 (as a loading control).

Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized

using an enhanced chemiluminescence (ECL) detection system.
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Figure 3: Western Blotting Workflow for Histone Acetylation.

In Vivo Efficacy in a Leukemia Model
The therapeutic potential of I-CBP112 was evaluated in a murine model of MLL-AF9-driven

acute myeloid leukemia (AML).[1]

Model: Leukemic blasts from diseased mice were treated ex vivo with I-CBP112 (5 µM) or

DMSO for 3 days.[1]

Transplantation: The treated cells were then transplanted into syngeneic secondary recipient

mice.[1]

Outcome: Mice transplanted with I-CBP112-treated cells showed a significant delay in

leukemia development and prolonged survival compared to the control group.[1] This

demonstrated that inhibition of the CBP/p300 bromodomain could impair the self-renewal

capacity of leukemic cells in vivo.

Conclusion
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I-CBP112 is a well-characterized, potent, and selective inhibitor of the CBP/p300

bromodomains. The comprehensive data generated from a suite of biochemical, biophysical,

cellular, and in vivo experiments have established it as a valuable chemical probe for

elucidating the biological roles of CBP/p300. This technical guide provides a detailed resource

for researchers seeking to utilize I-CBP112 in their own studies and serves as a template for

the rigorous characterization of future chemical probes. The successful development of I-
CBP112 highlights the therapeutic potential of targeting epigenetic reader domains in diseases

such as leukemia.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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